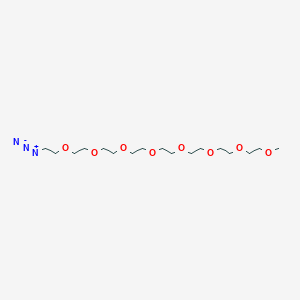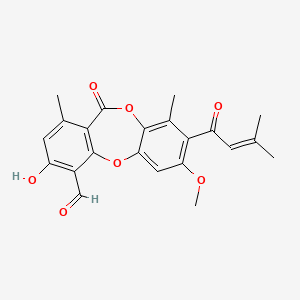
m-PEG8-アジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M-PEG8-Azide is a PEG derivative containing an azide group . It is a monodisperse PEG linker and can be used in the synthesis of PROTACs . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of m-PEG8-Azide involves the use of azido PEG derivatives . This study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .Molecular Structure Analysis
The molecular formula of m-PEG8-Azide is C17H35N3O8 . Its exact mass is 409.24 and its molecular weight is 409.480 .Chemical Reactions Analysis
M-PEG8-Azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It is also reactive with functionalized aryl phosphines to couple to the azide, forming amides .Physical And Chemical Properties Analysis
M-PEG8-Azide has a molecular weight of 409.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 10 . It has a rotatable bond count of 24 . Its exact mass is 409.24241508 g/mol and its monoisotopic mass is 409.24241508 g/mol . Its topological polar surface area is 88.2 Ų .科学的研究の応用
生体結合反応
m-PEG8-アジドは、生体結合反応に使用され、特定のリガンド、ペプチド、またはその他の生体分子を付加することで、薬物の標的化と治療効果を向上させることができます {svg_1}.
PEG化戦略
mPEG-N3、N3-PEG-N3、シラン-PEG-N3、SH-PEG-N3などのポリ分散アジドPEGは、研究者に幅広い選択肢を提供し、特定のプロジェクトの要件に合わせてPEG化戦略を調整することができます {svg_2}.
多機能薬物送達システム
4-ArmPEG-N3などの多腕アジドPEGは、多機能薬物送達システムに取り組む研究者にとって、PEG化プロセスの汎用性を高めます {svg_3}.
診断
m-PEG8-アジドを含むアジドPEGシリーズは、診断分野で使用されます。 モノ分散、ポリ分散、および多腕オプションを提供することで、研究者は診断の革新に必要なツールを提供されます {svg_4}.
標的分子の水溶性を向上させる
m-PEG8-アジドのdPEG®スペーサーは親水性で非免疫原性であり、標的分子の水溶性を向上させます {svg_5} {svg_6}.
免疫原性を軽減する
m-PEG8-アジドのdPEG®スペーサーは、標的分子の免疫原性を軽減します {svg_7} {svg_8}.
流体力学的体積を増やす
m-PEG8-アジドのdPEG®スペーサーは、標的分子の流体力学的体積を増やします {svg_9} {svg_10}.
クリックケミストリー
m-PEG8-アジドは、クリックケミストリーで使用されます。これは、小さな化学ユニットを結合するタイプの化学反応です {svg_11} {svg_12}.
作用機序
Target of Action
m-PEG8-Azide is a PEG-based PROTAC linker . The primary targets of m-PEG8-Azide are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins within cells .
Mode of Action
m-PEG8-Azide contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is characterized by its efficiency and specificity . Additionally, Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway affected by m-PEG8-Azide is the ubiquitin-proteasome system . By exploiting this system, m-PEG8-Azide can selectively degrade target proteins . The downstream effects of this degradation depend on the specific functions of the target proteins.
Pharmacokinetics
As a protac linker, it is designed to improve the bioavailability of protacs . The PEGylation of the linker increases its solubility, stability, and resistance to proteolytic degradation, which can enhance the bioavailability of the PROTAC .
Result of Action
The molecular and cellular effects of m-PEG8-Azide’s action are primarily the selective degradation of target proteins . This degradation can alter cellular processes and functions depending on the roles of the target proteins .
Action Environment
The action, efficacy, and stability of m-PEG8-Azide can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of m-PEG8-Azide can be influenced by temperature .
Safety and Hazards
All chemicals are potentially dangerous. They should therefore only be handled by specially trained personnel with the necessary care . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Azido PEG is widely used in Click Chemistry . The attraction of the azide functionality is its high selectivity and its stability under most conditions. These properties are especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .
生化学分析
Biochemical Properties
m-PEG8-Azide interacts with various biomolecules through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This reaction allows m-PEG8-Azide to bind with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Cellular Effects
As a PROTAC linker, m-PEG8-Azide plays a crucial role in the mechanism of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, m-PEG8-Azide, as a component of PROTACs, indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
m-PEG8-Azide functions as a linker in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The azide group in m-PEG8-Azide can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a triazole ring, which is stable and resistant to metabolic degradation .
Temporal Effects in Laboratory Settings
The temporal effects of m-PEG8-Azide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not explicitly reported in the literature. The stability of the triazole ring formed in the CuAAc reaction suggests that m-PEG8-Azide could have a stable presence in biological systems .
Metabolic Pathways
The azide group in m-PEG8-Azide can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a triazole ring, which is stable and resistant to metabolic degradation .
Transport and Distribution
The transport and distribution of m-PEG8-Azide within cells and tissues are not explicitly reported in the literature. As a component of PROTACs, m-PEG8-Azide could be expected to be transported and distributed in a manner similar to other PROTACs .
Subcellular Localization
As a component of PROTACs, m-PEG8-Azide could be expected to localize where PROTACs typically function, which is in the cytoplasm where the ubiquitin-proteasome system operates .
特性
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O8/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-19-20-18/h2-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQOCZRUHGJYCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)



